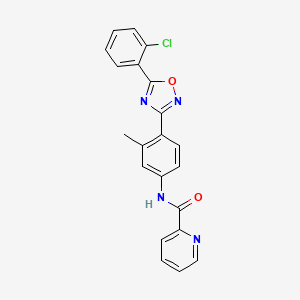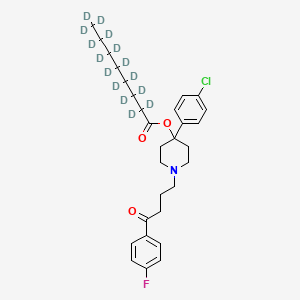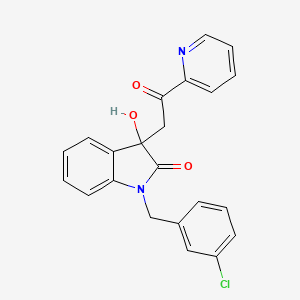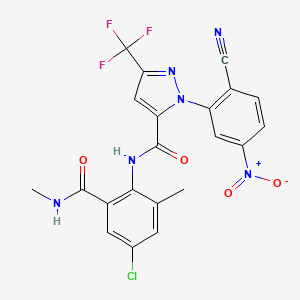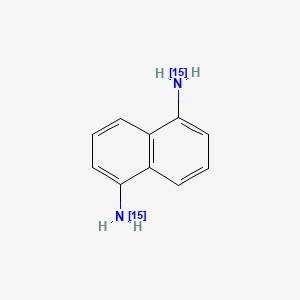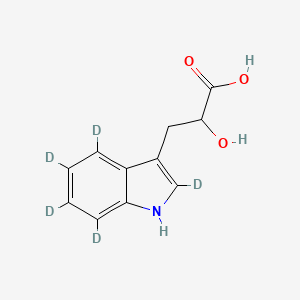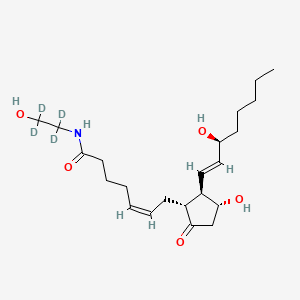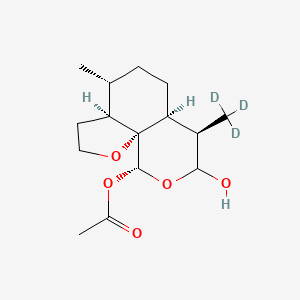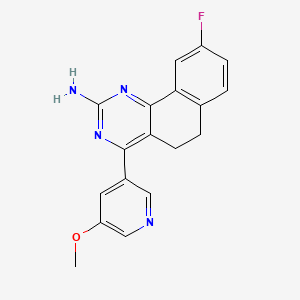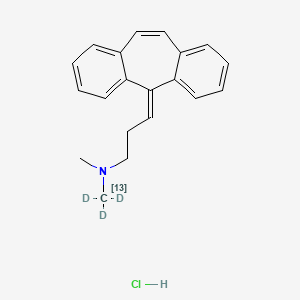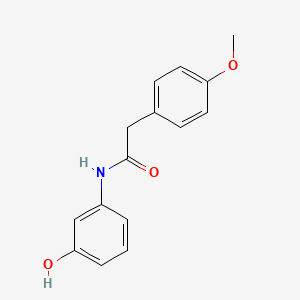
N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3/AIM2-IN-2 is a potent inhibitor targeting the NLRP3 and AIM2 inflammasomes. Inflammasomes are multiprotein complexes that play a crucial role in the innate immune response by detecting pathogenic microorganisms and stress signals. The activation of these inflammasomes leads to the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, and induces pyroptosis, a form of programmed cell death .
Preparation Methods
The preparation of NLRP3/AIM2-IN-2 involves a series of synthetic routes and reaction conditions. One method for in vivo formulation includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve the desired concentration . Industrial production methods for this compound are not widely documented, but typically involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
NLRP3/AIM2-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to interact with reactive oxygen species (ROS), which are involved in the activation of the NLRP3 inflammasome . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the formation of disulfide bonds and other structural modifications. The major products formed from these reactions are typically intermediates that further participate in the inflammasome activation process.
Scientific Research Applications
NLRP3/AIM2-IN-2 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of inflammasome activation and inhibition. In biology, it helps in understanding the role of inflammasomes in immune responses and disease pathogenesis. In medicine, NLRP3/AIM2-IN-2 is being explored as a potential therapeutic agent for treating inflammatory diseases, such as cryopyrin-associated periodic syndromes, type 2 diabetes, non-alcoholic steatohepatitis, gout, and neurodegenerative diseases . Its industrial applications include the development of novel anti-inflammatory drugs and therapeutic strategies.
Mechanism of Action
NLRP3/AIM2-IN-2 exerts its effects by inhibiting the activation of the NLRP3 and AIM2 inflammasomes. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector caspase-1. This inhibition blocks the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis . The molecular targets of NLRP3/AIM2-IN-2 include the NLRP3 and AIM2 proteins, as well as the downstream signaling pathways involved in inflammasome activation.
Comparison with Similar Compounds
NLRP3/AIM2-IN-2 is unique in its dual inhibition of both NLRP3 and AIM2 inflammasomes. Similar compounds include MCC950, which specifically inhibits the NLRP3 inflammasome, and VX-765, which targets caspase-1 to prevent inflammasome activation . Unlike these compounds, NLRP3/AIM2-IN-2 offers broader inhibition, making it a valuable tool for studying inflammasome biology and developing therapeutic interventions for a wider range of inflammatory diseases.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO3/c1-19-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(17)10-12/h2-8,10,17H,9H2,1H3,(H,16,18) |
InChI Key |
OTXSEOHBMQFDBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




